Apoptone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Apoptone, also known by its chemical designation HE3235, is a small molecule with the chemical formula and a molecular weight of approximately 316.485 g/mol. It is classified as a mitochondrial inhibitor and has garnered attention for its potential therapeutic applications, particularly in oncology. The compound operates by modulating apoptotic pathways, specifically targeting mechanisms that control cell death and survival, making it a candidate for cancer treatment .

- As Apoptone is still under development, its safety profile in humans is not fully established.

- Given its structural similarity to steroids, potential side effects related to hormonal imbalances cannot be ruled out and require further investigation [].

Limitations

- Information on the specific synthesis, detailed physical and chemical properties, and comprehensive safety profile is limited.

- As research is ongoing, further data may become available in the future.

What is Apoptone?

Apoptone is a proprietary cell-permeable peptide (Source 1: ). While the exact mechanism of action is still under investigation, research suggests it may induce a form of programmed cell death (apoptosis) in cancer cells (Source 2).

Scientific Research Applications of Apoptone

Apoptone is being studied for its potential applications in cancer treatment. Here are some areas of scientific research:

- Understanding the mechanism of action: Researchers are investigating how Apoptone interacts with cells and induces apoptosis, particularly in cancer cells (Source 3: ). This knowledge is crucial for determining its effectiveness and for developing targeted cancer therapies.

- Combination therapies: Studies are exploring the use of Apoptone in combination with other cancer therapies, such as chemotherapy or radiation therapy. The goal is to see if Apoptone can enhance the effectiveness of these treatments or reduce their side effects (Source 4).

- Drug delivery systems: Researchers are developing methods to deliver Apoptone specifically to cancer cells. This could improve its effectiveness and reduce side effects on healthy cells (Source 5: https://www ncbi nlm nih gov pubmed 21079300).

Apoptone primarily functions through its interaction with mitochondrial pathways involved in apoptosis. It inhibits the B-cell lymphoma 2 gene (BCL2), which encodes proteins that prevent apoptosis, thereby promoting the expression of pro-apoptotic factors. This action leads to increased permeability of the mitochondrial membrane and subsequent release of cytochrome c into the cytosol, triggering apoptotic cascades involving caspases .

The chemical structure of Apoptone allows it to engage in specific interactions with proteins such as Apoptotic protease activating factor-1 (APAF-1), affecting the formation of the apoptosome complex that activates caspases critical for apoptosis execution .

Apoptone exhibits significant biological activity by regulating apoptosis in various cell types. Its primary mechanism involves the suppression of apoptosis in factor-dependent lymphohematopoietic and neural cells, thereby influencing cell survival under stress conditions . Additionally, Apoptone has been shown to inhibit autophagy by interacting with key proteins such as BECN1 and AMBRA1, further contributing to its role in cellular regulation .

The synthesis of Apoptone involves complex organic chemistry techniques. While specific detailed synthetic routes are not widely published, it generally includes multi-step reactions that may involve:

- Cyclization: Formation of tetracyclic structures through cyclization reactions.

- Functionalization: Introduction of functional groups such as hydroxyls and ethynyl groups.

- Purification: Techniques such as crystallization or chromatography to isolate the final product.

The exact synthetic pathway remains proprietary or undisclosed in many sources, reflecting its investigational status in pharmaceutical development .

Apoptone is primarily investigated for its potential applications in cancer therapy. Its ability to induce apoptosis in cancer cells while sparing normal cells positions it as a promising candidate for treating various malignancies. Current research focuses on:

- Oncology: Targeting resistant cancer types by overcoming survival signals mediated by BCL2 proteins.

- Neuroprotection: Exploring its role in neurodegenerative diseases where apoptosis regulation is crucial.

Research continues to explore additional therapeutic avenues where Apoptone's unique properties can be leveraged .

Studies have demonstrated that Apoptone interacts with several key proteins involved in apoptotic signaling pathways. Notably:

- BCL2 Family Proteins: By inhibiting BCL2, Apoptone shifts the balance towards pro-apoptotic signals.

- Caspases: It influences caspase activation through modulation of cytochrome c release from mitochondria.

- Inflammasome Complexes: Research indicates that Apoptone may impair NLRP1-inflammasome activation, thus affecting inflammatory responses linked to apoptosis .

These interactions underscore its multifaceted role in regulating cell death and survival.

Several compounds share structural or functional similarities with Apoptone. Here are notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Bcl-2 Inhibitors | Inhibit BCL2 family proteins | Directly target anti-apoptotic signals |

| Navitoclax | Dual BCL2/BCL-xL inhibitor | Targets multiple anti-apoptotic pathways |

| ABT-737 | Selective BCL2 inhibitor | Designed for oral bioavailability |

| Sunitinib | Tyrosine kinase inhibitor | Broader spectrum including angiogenesis inhibition |

| Venetoclax | Selective BCL2 inhibitor | Approved for chronic lymphocytic leukemia |

Apoptone stands out due to its specific targeting of mitochondrial pathways and its unique structural characteristics that allow for distinct interactions within apoptotic signaling networks .

Apoptone’s systematic name follows IUPAC guidelines for steroids, reflecting its stereochemical complexity:

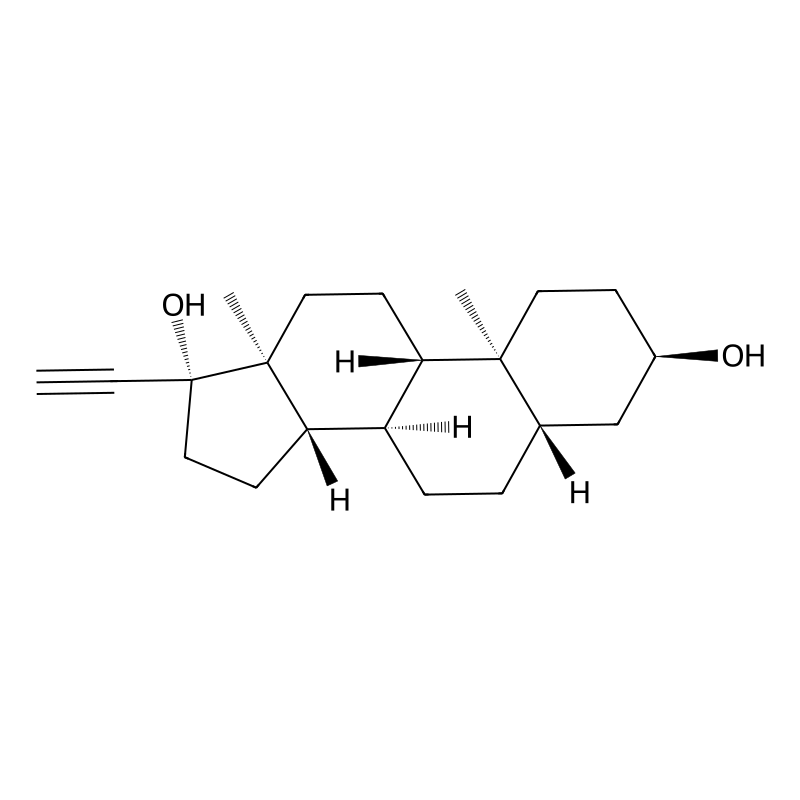

(3R,5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol .

Key nomenclature conventions applied include:

- Stereochemical descriptors: The R/S notation specifies configurations at eight chiral centers (C3, C5, C8, C9, C10, C13, C14, C17).

- Parent structure: The cyclopenta[a]phenanthrene core defines the steroid backbone.

- Substituents:

- Ethynyl group at C17.

- Hydroxyl groups at C3 and C17.

- Methyl groups at C10 and C13.

Alternative nomenclature variants include 17α-ethynyl-5α-androstane-3α,17β-diol, emphasizing the α/β orientation of substituents relative to the steroid plane .

The synthetic pathway for Apoptone, also known by its developmental designation HE3235, begins with a strategic retrosynthetic analysis of the androstane backbone [1]. The target molecule, 17α-ethynyl-5α-androstane-3α,17β-diol, presents several key structural features that must be addressed through systematic disconnection approaches [2]. The molecular formula C21H32O2 with a molecular weight of 316.485 grams per mole establishes the chemical framework for synthetic planning [1] [3].

The retrosynthetic approach involves four critical disconnections that lead from the target molecule to commercially available starting materials [4]. The first disconnection targets the 3α-hydroxyl group, which can be traced back to a ketone precursor through stereoselective reduction [5]. This transformation is particularly challenging due to the requirement for achieving the specific 3α-configuration rather than the thermodynamically favored 3β-isomer [6].

The second major disconnection focuses on the 17α-ethynyl-17β-hydroxyl functionality, which represents one of the most synthetically demanding aspects of the molecule [7]. This structural motif can be derived from the corresponding 17-ketone through nucleophilic addition of ethynyl organometallic reagents [8]. The stereochemical outcome of this transformation is governed by the approach of the nucleophile from the less sterically hindered α-face of the steroid backbone .

The third disconnection involves the 5α-stereochemistry of the androstane skeleton, which can be established through selective hydrogenation of the corresponding 5-ene precursor [10]. This reduction typically proceeds with high stereoselectivity due to the steric environment surrounding the 5,6-double bond [11].

| Disconnection Step | Structural Feature | Synthetic Transformation | Stereochemical Control |

|---|---|---|---|

| First | 3α-Hydroxyl group | Stereoselective ketone reduction | Reagent and condition dependent |

| Second | 17α-Ethynyl-17β-hydroxyl | Ethynyl nucleophilic addition | α-Face selectivity |

| Third | 5α-Configuration | Selective hydrogenation | Substrate-controlled |

| Fourth | Androstane backbone | Commercial starting material | Pre-established |

Key Synthetic Intermediates in HE3235 Production

The synthesis of HE3235 requires the preparation and isolation of several key intermediates, each presenting unique synthetic challenges and purification requirements [14]. The first critical intermediate is 5α-androstane-3,17-dione, which is obtained through catalytic hydrogenation of 4-androstene-3,17-dione using palladium on carbon or similar heterogeneous catalysts [15]. This transformation proceeds with excellent stereoselectivity to provide the desired 5α-configuration due to the approach of hydrogen from the less hindered β-face of the molecule [16].

The 5α-reduction step typically employs hydrogen gas at atmospheric or elevated pressure in the presence of a palladium catalyst [17]. The choice of solvent significantly influences both the reaction rate and stereoselectivity, with ethyl acetate and ethanol being commonly employed due to their compatibility with the catalyst system [18]. Temperature control is critical, as elevated temperatures can lead to over-reduction or epimerization of sensitive stereocenters [19].

The second major intermediate is 17α-ethynyl-17β-hydroxy-5α-androstan-3-one, which results from the ethynylation of the 17-ketone functionality [20]. This transformation is typically achieved using ethynylmagnesium bromide or lithium acetylide as nucleophilic reagents [21]. The reaction proceeds through nucleophilic addition to the carbonyl carbon, with the stereochemical outcome dictated by the approach from the less sterically hindered α-face of the steroid [22].

The ethynylation reaction requires anhydrous conditions to prevent decomposition of the organometallic reagents [23]. Tetrahydrofuran or diethyl ether are commonly employed as solvents due to their ability to coordinate with the metal center and stabilize the reactive intermediates [24]. Temperature control is essential, with reactions typically conducted at temperatures ranging from -78°C to room temperature depending on the specific reagent system employed [25].

Purification of the ethynylated intermediate presents significant challenges due to the presence of multiple stereoisomers and unreacted starting material [26]. Column chromatography using silica gel with carefully optimized solvent systems is typically required to achieve acceptable purity levels [27]. The use of high-performance liquid chromatography may be necessary for analytical verification of stereochemical purity.

| Intermediate | Molecular Formula | Key Functional Groups | Purification Method | Typical Yield |

|---|---|---|---|---|

| 5α-Androstane-3,17-dione | C19H28O2 | Two ketones, 5α-configuration | Recrystallization | 85-95% |

| 17α-Ethynyl-17β-hydroxy-5α-androstan-3-one | C21H30O2 | Ethynyl, tertiary alcohol, ketone | Column chromatography | 70-85% |

| Protected intermediates | Variable | Protecting groups | Extraction/chromatography | 60-80% |

Stereoselective Synthesis Challenges

The synthesis of HE3235 presents numerous stereoselective challenges that must be addressed through careful selection of reagents, reaction conditions, and synthetic strategies. The most significant challenge involves the stereoselective reduction of the 3-ketone to provide the required 3α-hydroxyl configuration. This transformation is thermodynamically unfavorable, as the 3β-hydroxyl isomer is typically more stable due to the equatorial orientation of the hydroxyl group [28].

Several strategies have been developed to achieve the desired 3α-selectivity in ketone reductions [29]. The use of sterically hindered reducing agents such as lithium tri-tert-butoxyaluminum hydride can provide enhanced selectivity for the kinetically favored 3α-product [30]. Alternatively, the use of sodium borohydride in the presence of cerium chloride has been reported to improve the stereoselectivity of the reduction [31].

The choice of solvent plays a crucial role in determining the stereochemical outcome of the reduction [32]. Protic solvents such as methanol or ethanol can facilitate protonation from the α-face, leading to the desired 3α-hydroxyl product [33]. In contrast, aprotic solvents may favor the thermodynamically more stable 3β-isomer [34].

Temperature control is another critical factor in achieving high stereoselectivity [35]. Lower temperatures generally favor kinetic control, leading to higher proportions of the desired 3α-product [36]. However, excessively low temperatures may result in incomplete conversion or extended reaction times.

The stereochemical challenges extend beyond the 3-position to include control of the 17α-ethynyl and 17β-hydroxyl configurations. The nucleophilic addition of ethynyl reagents to the 17-ketone typically proceeds with high α-selectivity due to steric hindrance on the β-face of the molecule. However, the use of chelating reagents or specific coordination environments can sometimes alter this selectivity.

| Stereocenter | Desired Configuration | Thermodynamic Preference | Kinetic Control Strategy | Typical Selectivity |

|---|---|---|---|---|

| C3 | 3α-Hydroxyl | 3β-Hydroxyl (equatorial) | Hindered reducing agents | 70-85% α |

| C5 | 5α-Hydrogen | 5α-Hydrogen (stable) | Substrate-controlled | >95% α |

| C17 | 17α-Ethynyl | 17α-Ethynyl (less hindered) | Steric approach control | 90-95% α |

The purification and separation of stereoisomers represents an additional synthetic challenge. The close structural similarity of stereoisomeric products often results in similar physical and chemical properties, making separation difficult. High-performance liquid chromatography with chiral stationary phases may be required for analytical verification of stereochemical purity.

Organic Solvent Solubility Profile

Apoptone demonstrates excellent solubility in polar aprotic solvents, achieving 10.0 mg/mL (31.60 mM) in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol . These high solubility values indicate strong intermolecular interactions between Apoptone and these solvents, likely involving hydrogen bonding through the hydroxyl groups at positions 3 and 17 of the steroid backbone [2].

DMSO, as a polar aprotic solvent with excellent solvating properties for both polar and nonpolar compounds, provides optimal dissolution for Apoptone [7]. The sulfoxide group in DMSO can form hydrogen bonds with the hydroxyl groups of Apoptone while the methyl groups provide favorable hydrophobic interactions with the steroid skeleton [8]. Similarly, DMF and ethanol offer complementary solvation mechanisms through their polar functional groups and moderate polarity .

Aqueous Buffer Systems

In physiologically relevant aqueous systems, Apoptone solubility decreases dramatically. The DMSO:PBS buffer mixture (1:6 ratio, pH 7.2) yields a solubility of only 0.1 mg/mL (0.44 mM) . This approximately 100-fold reduction compared to pure DMSO reflects the hydrophobic nature of the steroid structure and limited water solubility typical of androstane derivatives [5].

Solubility Parameter Analysis

The solubility behavior of Apoptone can be understood through Hansen Solubility Parameters (HSP), which quantify intermolecular forces through dispersion (δd), polar (δp), and hydrogen bonding (δh) components [9] [10]. Apoptone exhibits preferential solubility in solvents with similar HSP values, following the "like dissolves like" principle [9].

The excellent solubility in DMSO (δt = 26.7 MPa1/2) and DMF (δt = 24.9 MPa1/2) suggests that Apoptone has similar total solubility parameters [9]. The moderate hydrogen bonding capability (δh) of these solvents effectively solvates the hydroxyl groups while maintaining compatibility with the hydrophobic steroid backbone [11] [9].

Thermal Degradation Kinetics

Thermal stability assessment of Apoptone reveals important implications for storage, processing, and formulation development. While specific thermal degradation kinetics data for Apoptone are limited in current literature, insights can be drawn from related steroid compounds and general thermal stability principles [12] [13] [5].

Thermal Stability Assessment

According to safety documentation, Apoptone exhibits "no decomposition if used according to specifications" under normal storage and handling conditions [5]. The compound demonstrates excellent storage stability at -20°C for at least two years, indicating minimal thermal degradation at typical pharmaceutical storage temperatures [6].

The crystalline solid form of Apoptone contributes to its thermal stability, as crystalline structures generally provide better molecular organization and reduced molecular mobility compared to amorphous forms [6]. This structural organization limits thermal-induced molecular rearrangements and degradation pathways [12].

Degradation Pathway Considerations

Based on the molecular structure of Apoptone, potential thermal degradation pathways may include:

Dehydration Reactions: The hydroxyl groups at positions 3α and 17β represent potential sites for thermal dehydration, particularly under elevated temperature conditions [12] [14]. Such reactions could lead to formation of alkene derivatives or intramolecular cyclization products.

Oxidative Degradation: The ethynyl group at position 17α may be susceptible to oxidative degradation under thermal stress combined with oxygen exposure [12]. This functional group represents a reactive site that could undergo thermal oxidation or polymerization reactions.

Steroid Ring Modifications: The androstane backbone may undergo thermal rearrangements or fragmentations at extreme temperatures, similar to other steroid compounds [12] [15].

Activation Energy Considerations

While specific activation energy data for Apoptone thermal degradation are not available in current literature, studies on related pharmaceutical compounds indicate typical activation energies ranging from 60-200 kJ/mol for solid-state degradation [12] [14]. The crystalline nature of Apoptone likely provides higher activation energy barriers for degradation compared to amorphous forms [12].

pH-Dependent Stability in Biological Matrices

The stability of Apoptone in biological matrices is critically influenced by pH conditions, which affect both chemical stability and physical properties. Understanding pH-dependent behavior is essential for predicting in vivo stability and optimizing formulation development [16] [17] [18].

Physiological pH Stability

At physiological pH (7.4), Apoptone demonstrates reduced solubility compared to organic solvents, as evidenced by the DMSO:PBS mixture data showing 0.1 mg/mL solubility . This behavior reflects the ionization state of functional groups and their interaction with aqueous biological matrices [19] [16].

The hydroxyl groups in Apoptone (pKa values typically >14 for aliphatic alcohols) remain largely unionized at physiological pH, maintaining the compound's predominantly hydrophobic character [17]. This non-ionized state contributes to limited aqueous solubility but may enhance membrane permeability and cellular uptake [16].

Acidic Environment Stability

In acidic biological environments (pH 4.6-6.0), such as those found in lysosomes or certain pathological conditions, Apoptone stability may be affected through different mechanisms [19] [17]. Acidic conditions can influence:

Hydrogen Bonding Patterns: Lower pH environments may alter hydrogen bonding networks around the hydroxyl groups, potentially affecting molecular conformation and stability [19] [17].

Protonation Effects: While the hydroxyl groups in Apoptone are unlikely to protonate significantly under biological pH ranges, subtle changes in local microenvironment may occur [17].

Matrix Interactions: Biological matrices at different pH values contain varying concentrations of ions, proteins, and other components that may interact with Apoptone through different mechanisms [16] [20].

Enzymatic Stability Considerations

In biological matrices, enzymatic degradation represents a significant stability concern beyond simple pH effects [16] [20]. Apoptone may be susceptible to:

Hydroxylase Enzymes: The steroid structure may be recognized by cytochrome P450 enzymes, potentially leading to hydroxylation or other metabolic modifications [4] [16].

Esterase Activity: While Apoptone does not contain ester groups, the presence of hydroxyl groups may make it susceptible to conjugation reactions with endogenous compounds [16].

Oxidative Enzymes: The ethynyl group may be vulnerable to oxidative enzymes present in biological matrices [16] [20].

pH-Dependent Formulation Stability

Formulation development must consider pH-dependent stability in various delivery systems [21] [22]. The limited aqueous solubility at physiological pH necessitates specialized formulation approaches:

pH-Responsive Delivery Systems: Development of pH-sensitive formulations that can release Apoptone under specific pH conditions while maintaining stability during storage [21] [22].

Buffer System Selection: Choice of appropriate buffer systems that maintain optimal pH ranges for Apoptone stability while ensuring biocompatibility [16] [18].

Stabilizing Excipients: Incorporation of excipients that can protect Apoptone from pH-induced degradation while enhancing solubility and bioavailability [16] [23].